molecular formula C21H13BrN2O3 B2533357 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-84-6

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2533357
CAS No.: 899217-84-6
M. Wt: 421.25
InChI Key: BSKZMUIBLWJOER-UHFFFAOYSA-N
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Description

9-(5-Bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a polycyclic heteroaromatic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzo ring and substituted with a 5-bromo-2-hydroxyphenyl group.

Properties

CAS No.

899217-84-6

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.25

IUPAC Name

14-(5-bromo-2-hydroxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C21H13BrN2O3/c22-12-6-7-17(25)15(9-12)19-23-20(26)16-10-14-13-4-2-1-3-11(13)5-8-18(14)27-21(16)24-19/h1-9,25H,10H2,(H,23,24,26)

InChI Key

BSKZMUIBLWJOER-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=O)NC(=N4)C5=C(C=CC(=C5)Br)O

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines. The reaction is carried out in methanol solution, yielding the desired compound in high yields . The structural assignments of the synthesized compounds are confirmed using analytical and spectral data, such as IR, 1H NMR, 13C NMR, and NOESY experiments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural features, synthetic pathways, and biological activities.

Structural Modifications and Substituent Effects

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Benzo[5,6]chromeno[2,3-d]pyrimidine 5-Bromo-2-hydroxyphenyl Hydroxyl (-OH), Bromo (-Br)
Compound 10k Naphtho[1',2':5,6]pyrano[2,3-d]pyrimidine 2-Hydroxyphenylmethylidene Imine (-C=N-), Hydroxyl (-OH)
Compound 8a Chromeno[2,3-d]pyrimidine 2-Chlorobenzylidene, 2-Chlorophenyl Hydrazinyl (-NHNH₂), Chloro (-Cl)
Compound 6 Chromeno[2,3-d]pyrimidin-4-one 2-Chlorobenzylidene, 2-Chlorophenyl Ketone (=O), Chloro (-Cl)
  • Electron-Withdrawing Groups : The bromine atom in the target compound provides stronger electron-withdrawing effects compared to chlorine in analogs like 8a or 4. This may enhance stability and influence binding interactions in biological systems.

Biological Activity

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a heterocyclic compound belonging to the class of benzochromeno pyrimidines. This compound has garnered attention due to its diverse biological activities, which include antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, supported by experimental data and relevant studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C16H12BrN2O3\text{C}_{16}\text{H}_{12}\text{BrN}_2\text{O}_3

This structure features a bromo-substituted phenolic moiety attached to a chromeno-pyrimidine core, contributing to its biological activity.

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that the compound shows effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the low micromolar range, indicating potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Antifungal Activity

The compound also demonstrates antifungal activity against various fungal species. It has been particularly effective against Candida albicans and Aspergillus niger, with MIC values comparable to or lower than those of standard antifungal agents.

Fungal StrainMIC (µg/mL)
Candida albicans6
Aspergillus niger12

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-468) and lung cancer (A549) cells. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cancer Cell LineIC50 (µM)
MDA-MB-46810
A54915

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated that it outperformed conventional antibiotics in specific cases, suggesting its potential as a new therapeutic agent.
  • Anticancer Research : In a recent investigation published in Cancer Letters, the compound was shown to enhance the efficacy of existing chemotherapeutics when used in combination therapy against resistant cancer cell lines.

Q & A

Basic: What are the standard synthetic methodologies for preparing 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one?

Answer:
The synthesis of polycyclic heteroaromatic compounds like this typically involves multi-step reactions, including bromination, cyclization, and functional group modifications. Key steps may include:

  • Bromination: Selective bromination of precursor molecules using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dry dichloromethane, room temperature) to introduce the bromine substituent .
  • Cyclization: Acid- or base-mediated cyclization to form the chromenopyrimidinone core. For example, NaH in DMF can deprotonate intermediates, enabling ring closure .
  • Purification: Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization ensures high purity. Yield optimization often requires adjusting stoichiometry, reaction time, and temperature .

Advanced: How can researchers optimize reaction conditions to improve the yield of the bromination step in this compound’s synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection: Non-polar solvents (e.g., dichloromethane) minimize side reactions during bromination .
  • Catalyst Screening: Lewis acids like FeCl₃ may enhance regioselectivity.
  • Kinetic Control: Low-temperature reactions (e.g., 0°C) can suppress undesired di-bromination.
  • Real-Time Monitoring: Techniques like TLC or HPLC track reaction progress, enabling timely quenching.
    Contradictions in yield data (e.g., 76% vs. 88% in similar syntheses ) often stem from differences in solvent purity, reagent freshness, or workup procedures. Systematic DOE (Design of Experiments) is recommended for robust optimization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing phenolic -OH from aromatic protons) .
  • HRMS: Validates molecular weight (e.g., observed vs. theoretical mass accuracy within 0.0004 Da ).
  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for the pyrimidinone ring).
  • X-ray Crystallography: Resolves structural ambiguities, especially for stereochemical assignments in polycyclic systems.

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for potential anticancer applications?

Answer:

  • Analog Synthesis: Replace the bromine atom with Cl, F, or methyl groups to assess electronic/steric effects on bioactivity .
  • In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values across analogs.
  • Computational Modeling: Docking studies (e.g., using AutoDock) predict binding affinity to targets like topoisomerase II or kinase enzymes.
  • Mechanistic Probes: Use fluorescence tagging or isotopic labeling to track cellular uptake and target engagement .

Advanced: How should researchers design experiments to evaluate this compound’s environmental fate and ecotoxicological risks?

Answer:
Adopt frameworks like Project INCHEMBIOL :

  • Physicochemical Properties: Measure logP (lipophilicity), solubility, and photostability to predict environmental persistence.
  • Biotic/Abiotic Degradation: Use OECD 301/302 guidelines to assess biodegradation pathways.
  • Toxicity Testing: Conduct acute/chronic assays on model organisms (e.g., Daphnia magna, algae) to determine EC₅₀ values.
  • Compartmental Modeling: Predict distribution in air, water, and soil using tools like EQC or SimpleBox.

Advanced: How can contradictions in spectral or biological data be resolved during characterization?

Answer:

  • Reproducibility Checks: Repeat experiments under identical conditions to rule out procedural errors.
  • Cross-Validation: Compare NMR data with DFT-calculated chemical shifts for structural confirmation.
  • Alternative Assays: Use orthogonal methods (e.g., SPR vs. ELISA for binding affinity) to confirm biological activity.
  • Collaborative Analysis: Engage crystallographers or computational chemists to resolve ambiguities .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) Theory: Predicts sites of electrophilic/nucleophilic attack based on HOMO-LUMO gaps.
  • Hammett Substituent Constants: Quantifies electronic effects of the bromo-hydroxyphenyl group on reaction rates.
  • Retrosynthetic Analysis: Breaks down the structure into feasible precursors (e.g., chromenone and pyrimidine fragments) .

Advanced: What methodologies support the development of green synthesis routes for this compound?

Answer:

  • Catalysis: Explore heterogeneous catalysts (e.g., Pd/C) or biocatalysts to reduce waste.
  • Solvent-Free Reactions: Microwave-assisted synthesis minimizes solvent use .
  • Flow Chemistry: Continuous processing improves scalability and energy efficiency.
  • Life Cycle Assessment (LCA): Compare environmental footprints of traditional vs. green routes .

Basic: How can researchers validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC-PDA: Ensure >95% purity with a photodiode array detector to detect UV-absorbing impurities.
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% deviation ).
  • Thermogravimetric Analysis (TGA): Confirm absence of solvent residues or decomposition byproducts.

Advanced: What strategies address challenges in scaling up the synthesis from lab to pilot plant?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Heat/Mass Transfer Optimization: Use jacketed reactors or microreactors to control exothermic reactions.
  • Crystallization Engineering: Adjust cooling rates or antisolvent addition to improve crystal morphology and filtration efficiency .

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